1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the nucleophilic substitution of a suitable naphthalene precursor with difluoromethyl and trifluoromethoxy reagents . Industrial production methods often employ scalable processes that ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced naphthalene derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors . These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene can be compared with other fluorinated aromatic compounds, such as:
1-(Trifluoromethyl)-8-(trifluoromethoxy)naphthalene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic properties and reactivity.
1-(Difluoromethyl)-8-methoxynaphthalene: Contains a methoxy group instead of a trifluoromethoxy group, resulting in different steric and electronic effects.
1-(Difluoromethyl)-8-(trifluoromethylthio)naphthalene: Features a trifluoromethylthio group, which can impart different chemical and biological properties compared to the trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of difluoromethyl and trifluoromethoxy groups, which confer distinct properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C12H7F5O |
---|---|
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
1-(difluoromethyl)-8-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)18-12(15,16)17/h1-6,11H |
InChI-Schlüssel |
YTZCVZGTWMZVLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.